1-(4-Chlorophenyl)-3-methyl-1h-indole
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Overview
Description
1-(4-Chlorophenyl)-3-methyl-1h-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The compound features a chlorophenyl group attached to the indole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-methyl-1h-indole typically involves the reaction of 4-chlorobenzaldehyde with methylindole under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride to facilitate the Friedel-Crafts alkylation reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and scale-up the process. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-methyl-1h-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into 1-(4-chlorophenyl)-3-methylindoline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: 1-(4-chlorophenyl)-3-methylindoline.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-methyl-1h-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-methyl-1h-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways.
Pathways Involved: The compound’s effects are mediated through pathways related to oxidative stress, apoptosis, and cell signaling.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-methyl-1h-indole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-(4-Chlorophenyl)-2-methyl-1h-indole, 1-(4-Chlorophenyl)-3-ethyl-1h-indole, and 1-(4-Chlorophenyl)-3-methyl-2h-indole.
Uniqueness: The presence of the chlorophenyl group at the 1-position and the methyl group at the 3-position of the indole ring distinguishes it from other indole derivatives. .
Properties
CAS No. |
918163-10-7 |
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Molecular Formula |
C15H12ClN |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-methylindole |
InChI |
InChI=1S/C15H12ClN/c1-11-10-17(13-8-6-12(16)7-9-13)15-5-3-2-4-14(11)15/h2-10H,1H3 |
InChI Key |
AEAHOBVVWDMDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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